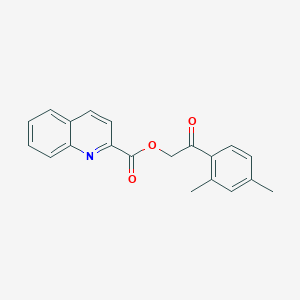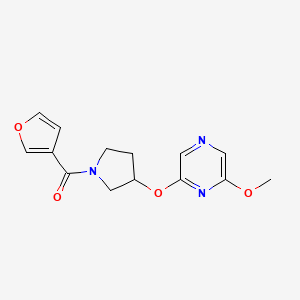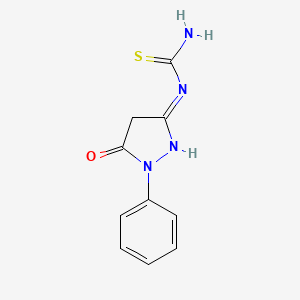
6-(Methylsulfanyl)pyrazine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Methylsulfanyl)pyrazine-2-carboxylic acid is a chemical compound with the molecular formula C6H6N2O2S . It has a molecular weight of 170.19 g/mol .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a nitrogenous heteroaromatic ring . This structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Pyrazine derivatives, including this compound, have been shown to exhibit various pharmacological effects . For instance, among the synthesized pyrazine-2-carboxylic acid derivatives, certain compounds exhibited good antioxidant activity as well as moderate antimicrobial activity .Wissenschaftliche Forschungsanwendungen
Crystal Engineering and Molecular Structures
6-(Methylsulfanyl)pyrazine-2-carboxylic acid and its derivatives have been studied extensively for their unique structural properties, which are crucial in the field of crystal engineering. The recurrence of carboxylic acid-pyridine supramolecular synthon in the crystal structures of some pyrazinecarboxylic acids, including this compound, is significant. These synthons are assembled by specific hydrogen bonds, guiding self-assembly in the crystal structures of these compounds. Such detailed structural analyses are instrumental in crystal engineering, correlating molecular features with supramolecular synthons, paving the way for future strategies in this domain (Peddy Vishweshwar et al., 2002).
Synthesis of Novel Compounds and Catalytic Applications
The derivatives of this compound have been a subject of interest in synthesizing new chemical entities. A novel synthesis approach involving these derivatives led to the formation of unique aryl tethered 1,2-dihydro-2-oxopyridine-3-carboxylic acids and methyl nicotinates, with potential applications in various chemical reactions and as intermediates in synthesizing complex molecules. The ability of these compounds to undergo specific reactions like decarboxylation and oxidation highlights their versatility in chemical synthesis (R. Pratap et al., 2007).
Biological and Microbiological Studies
This compound derivatives have been explored for their biological activity, particularly as potential antimicrobial agents. The preparation and in vitro evaluation of antimycobacterial activity of certain derivatives showcase the potential of these compounds in the medical field. The structure-activity relationships among the chemical structure, physical properties, and biological activities provide valuable insights for further drug development and discovery processes (J. Jampílek et al., 2007).
Photodynamic Therapy and Photosensitization
The synthesis and characterization of novel unsymmetrical azaphthalocyanines containing this compound have revealed their potential in photodynamic therapy. The photodynamic properties of these complexes, as indicated by their singlet oxygen quantum yields, suggest their suitability as third-generation photosensitizers. This discovery opens up new avenues in the treatment of various diseases using photodynamic therapy (Petr Zimcik et al., 2008).
Wirkmechanismus
While the specific mechanism of action for 6-(Methylsulfanyl)pyrazine-2-carboxylic acid is not mentioned in the search results, pyrazinoic acid, a related compound, has been studied for its potential as an anticancer agent . The detection of pyrazinoic acid (POA), the metabolite produced by the deamidation of pyrazinamide, is a good predictor for pyrazinamide resistance .
Zukünftige Richtungen
The future directions for the study of 6-(Methylsulfanyl)pyrazine-2-carboxylic acid and related compounds could involve further exploration of their potential as anticancer agents . Additionally, the development of safer and more efficient synthesis methods could also be a focus of future research .
Eigenschaften
IUPAC Name |
6-methylsulfanylpyrazine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2S/c1-11-5-3-7-2-4(8-5)6(9)10/h2-3H,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPUVCZOVGLSZCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CN=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1522334-39-9 |
Source


|
| Record name | 6-(methylsulfanyl)pyrazine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-benzyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2469950.png)

![1-((3R,5r,8r,9r,10s,13s,14s,17s)-3-hydroxy-3,13-dimethylhexadecahydro-1h-cyclopenta[a]phenanthren-17-yl)ethanone](/img/structure/B2469953.png)




![2,5-dimethyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-3-carboxamide hydrochloride](/img/structure/B2469964.png)
![1,3-Dimethyl-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2469965.png)
![1-(3-Chloro-2-methylphenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2469966.png)

![2-{2-[2-(2-Chlorophenoxy)ethylthio]benzimidazolyl}-1-morpholin-4-ylethan-1-one](/img/structure/B2469970.png)